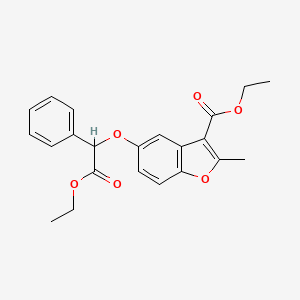
N-(2-(furan-3-il)-2-tiomorfolinoetil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide is a compound that features a furan ring, a thiomorpholine ring, and an acetamide group
Aplicaciones Científicas De Investigación
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of bio-based materials and chemicals.
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide are currently unknown. This compound is a derivative of furan, which is known to have various biological activities . .
Mode of Action
Furan derivatives are known to interact with multiple receptors and have diverse biological activities . The specific interactions of this compound with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
Furan derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
The presence of the furan ring in the compound may influence its pharmacokinetic properties
Result of Action
Given the diverse biological activities of furan derivatives , it is plausible that this compound may have multiple effects at the molecular and cellular levels
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide typically involves the reaction of furan derivatives with thiomorpholine and acetamide under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing furan-based compounds . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize yield and reaction time .
Industrial Production Methods
Industrial production of this compound may involve the use of biorefineries, where biomass-derived furan platform chemicals are utilized . The process includes the dehydration of N-acetylglucosamine to produce furan derivatives, which are then further reacted to form the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted furan compounds .
Comparación Con Compuestos Similares
Similar Compounds
Furan derivatives: Compounds like 5-hydroxymethylfurfural and 2,5-furandicarboxylic acid.
Thiomorpholine derivatives: Compounds containing the thiomorpholine ring with different substituents.
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide is unique due to its combination of a furan ring, a thiomorpholine ring, and an acetamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10(15)13-8-12(11-2-5-16-9-11)14-3-6-17-7-4-14/h2,5,9,12H,3-4,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQGQEXIBRXAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=COC=C1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B2493850.png)
![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493852.png)
![[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine](/img/structure/B2493853.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2493856.png)

![2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline](/img/structure/B2493860.png)
![N-[(2-Oxo-1,3-oxazolidin-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2493862.png)

![methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride](/img/structure/B2493867.png)


